

"2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid" molecular weight

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Compound of Interest

Compound Name: 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid

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An In-Depth Technical Guide to **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid**, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, spectroscopic characteristics, synthetic considerations, and its emerging role in the design of novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π -stacking, make it an ideal framework for targeting a wide range of biological receptors and enzymes. **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** is a bifunctional derivative, incorporating both an ester and a carboxylic acid group onto this important heterocyclic system. This dual functionality provides versatile handles for chemical modification, making it a valuable starting material for constructing complex molecular architectures and chemical libraries for high-throughput screening.

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of critical viral enzymes, such as HIV-1 integrase.^{[1][2]} The carboxylic acid moiety often plays a crucial role in the pharmacophore, chelating essential metal ions in the enzyme's active site.^{[1][2]} This guide will explore the specific attributes of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** that make it a compound of high interest for contemporary pharmaceutical research.

Core Physicochemical and Safety Data

Accurate characterization of a compound's physical and chemical properties is the foundation of reproducible scientific research. The key identifiers and properties of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** are summarized below.

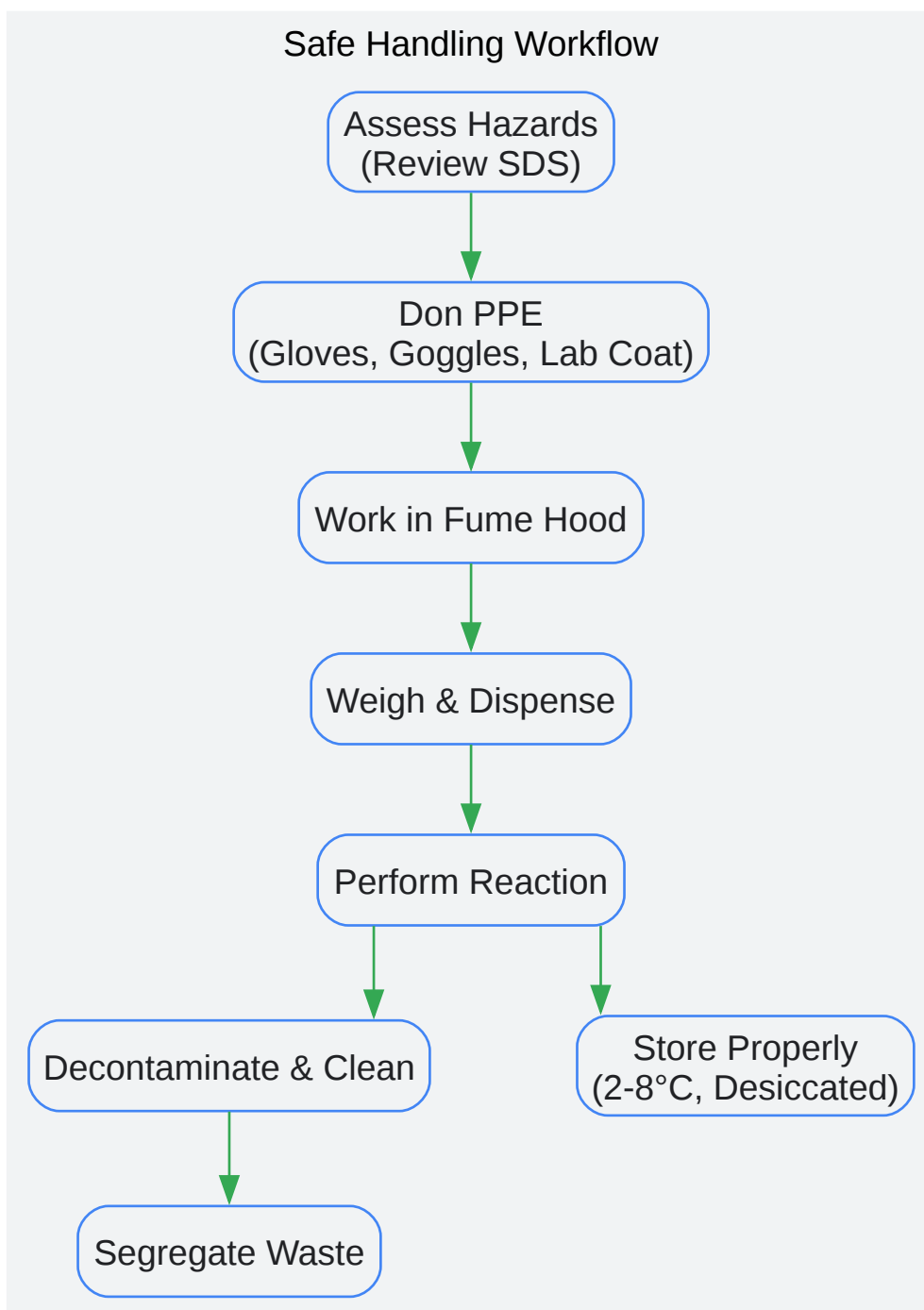
Property	Value	Source(s)
Molecular Weight	233.22 g/mol	^{[3][4][5][6]}
Molecular Formula	C ₁₂ H ₁₁ NO ₄	^{[3][4][5]}
CAS Number	138731-14-3	^{[3][4][5][7]}
IUPAC Name	2-ethoxycarbonyl-1H-indole-5-carboxylic acid	^{[4][8]}
Synonyms	1H-Indole-2,5-dicarboxylic acid 2-ethyl ester, 2-Ethoxycabonyl-5-indole carboxylic acid	^[3]
Physical Form	Solid	^[9]
Purity	Typically available at ≥95%	^[9]
Storage	Store at 2-8°C, desiccated	

Safety and Handling Profile

As a laboratory chemical, **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** requires careful handling to minimize exposure and ensure laboratory safety. It is classified as an irritant and carries several GHS hazard statements.^[4]

- Hazard Statements:
 - H302: Harmful if swallowed[4][8]
 - H315: Causes skin irritation[4]
 - H319: Causes serious eye irritation[4][10]
 - H335: May cause respiratory irritation[4]
- Precautionary Measures:
 - Work in a well-ventilated area or under a chemical fume hood.[7]
 - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][10]
 - Avoid breathing dust.[11]
 - Wash hands thoroughly after handling.[7][11]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

The logical workflow for safe handling and use of this compound is outlined in the diagram below.



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Caption: Workflow for the safe handling of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid**.

Spectroscopic Characterization

The structure of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is vital for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrations of its key functional groups.[\[13\]](#)[\[14\]](#)

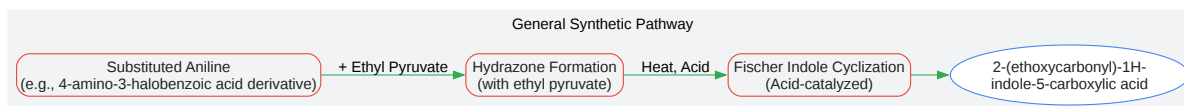
- **O-H Stretch (Carboxylic Acid):** A very broad and strong absorption band is expected from approximately 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded dimer common in carboxylic acids.[\[13\]](#)
- **C-H Stretch (Aromatic/Aliphatic):** Sharper peaks will appear around 2850-3100 cm^{-1} .
- **C=O Stretch (Ester & Carboxylic Acid):** Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm^{-1} for the dimer, while the ester C=O stretch is expected at a slightly higher frequency, around 1720-1740 cm^{-1} .
- **C-O Stretch (Ester & Carboxylic Acid):** Strong bands in the 1200-1320 cm^{-1} region.[\[14\]](#)
- **N-H Stretch (Indole):** A moderate, sharp peak is expected around 3300-3500 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum provides clear diagnostic signals. The carboxylic acid proton ($-\text{COOH}$) is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[\[13\]](#) The indole N-H proton will also be a broad singlet, usually above 8 ppm. Aromatic protons on the indole ring will resonate in the 7-8 ppm region. The ethyl group of the ester will show a characteristic quartet ($-\text{CH}_2$) around 4.0-4.5 ppm and a triplet ($-\text{CH}_3$) around 1.0-1.5 ppm.
- **^{13}C NMR:** The carbonyl carbons of both the carboxylic acid and the ester will be highly deshielded, appearing in the 160-180 ppm range.[\[13\]](#) The aromatic carbons of the indole ring will resonate between approximately 100-140 ppm.

Synthesis and Reactivity

While numerous specific synthetic routes exist, a common approach to building the indole-2,5-dicarboxylate scaffold involves variations of the Fischer indole synthesis or other cyclization strategies starting from appropriately substituted anilines and pyruvate derivatives. A generalized synthetic scheme is presented below.^{[15][16]}



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Caption: Generalized Fischer indole synthesis route to the target molecule.

The reactivity of the molecule is dictated by its three primary functional components: the indole N-H, the C5-carboxylic acid, and the C2-ethyl ester. This allows for selective chemical transformations. The carboxylic acid can undergo standard reactions like amide coupling or reduction, while the ester can be hydrolyzed or transesterified. The indole nitrogen can be alkylated or protected. This orthogonal reactivity makes it a highly adaptable building block for combinatorial chemistry.

Applications in Drug Discovery

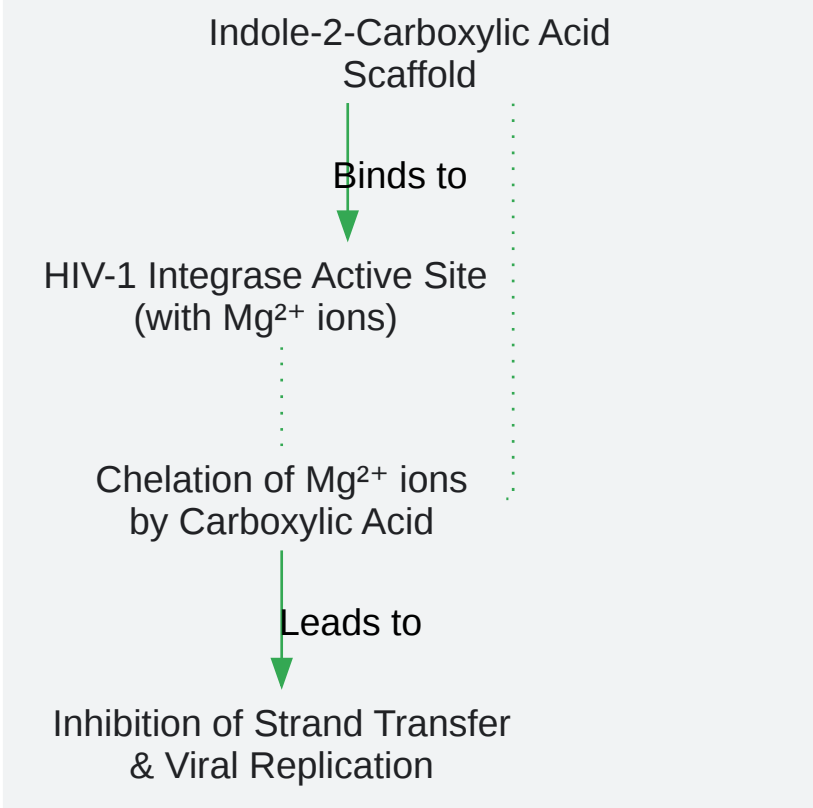
The true value of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** lies in its application as a scaffold for developing new drugs. The carboxylic acid functional group is a known bioisostere for tetrazoles and other acidic moieties and is often critical for target engagement.^{[17][18]}

Case Study: HIV-1 Integrase Inhibitors

A compelling application is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).^[1] HIV-1 integrase is a crucial enzyme for viral replication, and its active site contains two essential magnesium ions. The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore capable of chelating these divalent cations, thereby inhibiting the enzyme's function.^{[1][2]}

Further structural modifications on this core, often utilizing the C5 position for introducing side chains to interact with hydrophobic pockets of the enzyme, have led to compounds with potent anti-HIV activity.[2] The ethyl ester at the C2 position can serve as a pro-drug, which may be hydrolyzed in vivo to reveal the active carboxylic acid, potentially improving pharmacokinetic properties.

Mechanism of Action (HIV-1 Integrase Inhibition)



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Caption: Mechanism of action for indole-2-carboxylic acid based HIV-1 integrase inhibitors.

Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)

Verifying the purity of starting materials is a non-negotiable step in drug development. Below is a standard protocol for assessing the purity of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid**.

Objective: To determine the purity of a sample of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** by reverse-phase HPLC with UV detection.

Materials:

- **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μ m)
- HPLC system with UV detector

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of the compound.
 - Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
 - Perform a 1:10 dilution for the working solution (0.1 mg/mL).
- HPLC Method:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μ L
- Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
- Gradient:
 - 0-2 min: 20% B
 - 2-15 min: 20% to 80% B
 - 15-17 min: 80% B
 - 17-18 min: 80% to 20% B
 - 18-25 min: 20% B (re-equilibration)
- Analysis:
 - Inject the working solution.
 - Integrate the peak areas in the resulting chromatogram.
 - Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: This self-validating system ensures that the material used in subsequent, more complex experiments meets the required purity specifications, preventing the misinterpretation of results due to impurities.

Conclusion

2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages in the field of medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity provide a solid foundation for its use in complex synthetic campaigns. The demonstrated success of the indole-2-carboxylic acid scaffold in targeting challenging enzymes like HIV-1 integrase underscores its importance and potential. As drug

discovery continues to evolve, the intelligent application of such privileged scaffolds will remain a cornerstone of developing the next generation of therapeutics.

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